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Compound of Interest

Compound Name: Bis(2-methoxyphenyl)phosphine

CAS No.: 10177-79-4

Cat. No.: B161851

Get Quote

Executive Summary & Molecular Architecture
Bis(2-methoxyphenyl)phosphine (CAS: 10177-79-4) is a secondary phosphine ligand

characterized by its air sensitivity and distinctive spectroscopic signature. Unlike its tertiary

analogue (Tris), the presence of the P-H bond renders it a versatile precursor for P-chiral

phosphines and a reactive intermediate in hydrophosphination catalysis.

Formula: C₁₄H₁₅O₂P

Molecular Weight: 246.24 g/mol [1]

Key Feature: The ortho-methoxy groups provide hemilabile coordination potential and steric

protection, influencing both the electronic shielding of the phosphorus nucleus and the scalar

coupling constants.

Spectroscopic Profile (The Core)
The identification of secondary phosphines relies on a "Triad of Validation": the ³¹P Chemical

Shift, the ¹J_PH Coupling Constant, and the P-H Infrared Stretch.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b161851#bc-rfq
https://www.benchchem.com/product/b161851/docs?utm_src=pdf-body#comprehensive-spectroscopic-guide-bis-2-methoxyphenyl-phosphine
https://www.sigmaaldrich.com/IE/en/product/aldrich/710466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Data
Data synthesized from high-resolution reduction studies (Source 1).

³¹P NMR (Phosphorus-31)
The diagnostic signal for the secondary phosphine is significantly upfield compared to its oxide.

[2]

Chemical Shift (δ):-11.0 ppm (in C₆D₆ or Toluene-d₈).

Multiplicity:

¹H-decoupled: Singlet (s).

¹H-coupled: Doublet (d) due to direct P-H coupling.

Validation Check: Oxidation leads to a massive downfield shift to approximately +32 to +41

ppm (Bis(2-methoxyphenyl)phosphine oxide). If you observe signals in the positive region,

your sample is degraded.

¹H NMR (Proton)
The P-H proton is the structural anchor.

P-H Resonance:δ 5.0 – 6.0 ppm (Doublet).

Coupling Constant (¹J_PH): ~210–230 Hz. (Note: Secondary arylphosphines typically

exhibit large magnitude coupling >200 Hz).[3]

Methoxy (-OCH₃):δ 3.60 – 3.70 ppm (Singlet, 6H).

Aromatic Region:δ 6.80 – 7.50 ppm (Multiplet, 8H).

Interpretation: The ortho-substitution pattern creates a complex splitting pattern due to

magnetic inequivalence and higher-order coupling.

Data Summary Table
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Coupling (Hz) Assignment

³¹P -11.0
Doublet

(coupled)
¹J_PH ≈ 220

Secondary

Phosphine P

¹H
5.72 (range 5.0-

6.0)
Doublet ¹J_PH ≈ 220 P-H Bond

¹H 3.65 Singlet - -OCH₃ (Methoxy)

¹H 6.80 – 7.50 Multiplet - Aromatic Ring

IR
2280 – 2320

cm⁻¹
Sharp Band - ν(P-H) Stretch

Infrared Spectroscopy (IR)
Diagnostic Band: The P-H stretching vibration appears as a weak-to-medium intensity sharp

band between 2280 and 2320 cm⁻¹.

Absence of P=O: A strong band at 1150–1200 cm⁻¹ indicates oxidation (P=O stretch) and

sample contamination.

Experimental Protocol: Synthesis & Handling
Methodology grounded in DIBAL-H reduction kinetics (Source 1).

Synthesis via Oxide Reduction
The most reliable route to high-purity secondary phosphine is the reduction of Bis(2-
methoxyphenyl)phosphine oxide.

Reagents:

Substrate: Bis(2-methoxyphenyl)phosphine oxide.[2][4]

Reductant: Diisobutylaluminum hydride (DIBAL-H).

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
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Step-by-Step Protocol:

Inert Atmosphere: All operations must be performed under Argon or Nitrogen using Schlenk

lines or a Glovebox.

Dissolution: Dissolve the phosphine oxide in anhydrous MTBE.

Note: THF is suboptimal for this reduction due to competitive chelation with DIBAL-H,

slowing kinetics (Source 1).

Addition: Cool to 0°C. Add DIBAL-H (2.2 equivalents) dropwise.

Digestion: Allow to warm to ambient temperature. Stir for 1–4 hours.

Quench: Carefully quench with degassed water/NaOH (Fieser workup) under inert gas flow.

Isolation: Dry organic layer over MgSO₄ (degassed), filter, and concentrate in vacuo.

Workflow Visualization
The following diagram illustrates the synthesis logic and critical quality control (QC)

checkpoints.
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Start: Bis(2-methoxyphenyl)
phosphine Oxide

Solvent Selection:
MTBE (Preferred) vs THF

Reduction:
DIBAL-H (2.2 eq), 0°C -> RT

Avoid THF (Chelation)

Inert Quench:
Degassed Fieser Workup

Product:
Bis(2-methoxyphenyl)phosphine

QC PASS:
31P NMR: -11 ppm

1H NMR: P-H Doublet

Validation

QC FAIL:
31P NMR: +32 ppm (Oxide)

IR: 1180 cm-1 (P=O)

Oxidation/Air Leak

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the critical solvent choice (MTBE) and spectroscopic

validation checkpoints.

Applications & Mechanism
Why this Ligand Matters:

Hemilability: The methoxy oxygen can weakly coordinate to metal centers (Pd, Rh),

stabilizing coordinatively unsaturated intermediates during catalytic cycles.
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P-Chiral Synthesis: As a secondary phosphine, it serves as the nucleophilic scaffold for

synthesizing P-chiral diphosphines via hydrophosphination of alkynes or Michael acceptors

(Source 2).

Steric Bulk: The ortho-substituents increase the cone angle compared to diphenylphosphine,

enhancing reductive elimination rates in cross-coupling reactions.

Spectroscopic Decision Tree
Use this logic to validate your ligand integrity before committing to a catalytic run.

Unknown Sample 31P NMR Shift?

Negative (-11 ppm)

Positive (+30 to +50 ppm)

1H NMR P-H Signal?

INVALID: Phosphine Oxide

Doublet (5-6 ppm)

Absent

VALID: Secondary Phosphine

Likely Tertiary/Oxide

Click to download full resolution via product page

Caption: Decision tree for rapid spectroscopic validation of Bis(2-methoxyphenyl)phosphine.

References
Reduction of Tertiary Phosphine Oxides with DIBAL-H. Source: The Journal of Organic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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